2-(Tert-butoxy)-5-fluorophenol

Catalog No.
S15431108
CAS No.
M.F
C10H13FO2
M. Wt
184.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tert-butoxy)-5-fluorophenol

Product Name

2-(Tert-butoxy)-5-fluorophenol

IUPAC Name

5-fluoro-2-[(2-methylpropan-2-yl)oxy]phenol

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

InChI

InChI=1S/C10H13FO2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,12H,1-3H3

InChI Key

YKTZYUIVBOLSOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)F)O

2-(Tert-butoxy)-5-fluorophenol is an organic compound characterized by a phenolic structure that includes a tert-butoxy group and a fluorine atom at the 5-position of the phenol ring. Its molecular formula is C11H15FOC_{11}H_{15}FO, and it has a molecular weight of approximately 188.24 g/mol. The presence of the tert-butoxy group enhances the compound's solubility and stability, making it an interesting candidate for various chemical applications.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
  • Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for further functionalization of the compound.
  • Dehydration: Under certain conditions, this compound may lose water, leading to the formation of more complex structures.

These reactions highlight its reactivity and potential utility in synthetic organic chemistry.

Research indicates that 2-(Tert-butoxy)-5-fluorophenol exhibits biological activity that may be relevant in medicinal chemistry. Its structural features suggest potential interactions with biological targets, particularly in drug design. Compounds with similar substitutions often demonstrate enhanced binding affinity to certain receptors or enzymes due to increased lipophilicity and hydrogen bonding capabilities. Studies have indicated that phenolic compounds can exhibit antioxidant properties, which may contribute to their therapeutic effects .

The synthesis of 2-(Tert-butoxy)-5-fluorophenol typically involves several methods:

  • Direct Alkylation: Reaction of 5-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst can yield the desired product.
  • Substitution Reactions: Starting from 5-fluorophenol, tert-butyl chloroformate can be used to introduce the tert-butoxy group under basic conditions.
  • Functional Group Modification: Fluorinated phenols can be modified through various synthetic pathways to incorporate tert-butoxy groups.

These methods allow for the efficient production of 2-(Tert-butoxy)-5-fluorophenol with varying degrees of complexity and yield.

2-(Tert-butoxy)-5-fluorophenol finds applications in multiple fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its unique properties make it suitable for use in polymer chemistry.
  • Agricultural Chemistry: It may be utilized in developing herbicides or pesticides due to its biological activity.

These applications underscore its versatility as a chemical compound.

Studies focusing on the interaction of 2-(Tert-butoxy)-5-fluorophenol with biological macromolecules are crucial for understanding its potential therapeutic effects. Such studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific enzymes or receptors.
  • Mechanistic Studies: Investigating the pathways through which this compound exerts its biological effects.
  • Toxicological Evaluations: Understanding any potential adverse effects associated with its use.

These investigations help elucidate the mechanism of action and efficacy of the compound in biological systems.

Several compounds share structural similarities with 2-(Tert-butoxy)-5-fluorophenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Tert-butyl)-4-fluorophenolSimilar fluorine substitutionDifferent position of tert-butyl affecting reactivity
3-(Tert-butyl)-5-fluorophenolAmino group at position 3 instead of position 2Variations in biological activity
4-(Tert-butyl)-3-fluorophenolFluorine at position 3 with tert-butyl at 4May exhibit different pharmacokinetic properties

These compounds illustrate how variations in substituent positions can significantly influence chemical behavior and biological activity, highlighting the uniqueness of 2-(Tert-butoxy)-5-fluorophenol within this class of compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

184.08995782 g/mol

Monoisotopic Mass

184.08995782 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

Explore Compound Types